Home > Products > Screening Compounds P100866 > Ledipasvir diacetone
Ledipasvir diacetone - 1502655-48-2

Ledipasvir diacetone

Catalog Number: EVT-253436
CAS Number: 1502655-48-2
Molecular Formula: C55H66F2N8O8
Molecular Weight: 1005.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ledipasvir(GS5885) diacetone is an inhibitor of the hepatitis C virus NS5A protein; Ledipasvir is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCV NS5Ain vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].Toxicity:Clinical trial: Combination Therapy for Chronic Hepatitis C Infection. Phase 2
Overview

Ledipasvir diacetone is a pharmaceutical compound primarily used in the treatment of chronic hepatitis C virus infection. It is an antiviral agent that functions as an inhibitor of the hepatitis C virus's NS5A protein, which plays a critical role in viral replication and assembly. Ledipasvir is often combined with other antiviral drugs to enhance its efficacy and broaden the treatment spectrum.

Source

Ledipasvir was developed by Gilead Sciences and is marketed under the brand name Harvoni, which combines it with sofosbuvir, another antiviral agent. The compound is derived from a series of synthetic processes designed to yield high-purity forms suitable for pharmaceutical applications.

Classification

Ledipasvir diacetone falls under the category of direct-acting antivirals and specifically belongs to the class of NS5A inhibitors. Its chemical classification includes being a diacetone derivative of Ledipasvir, which enhances its solubility and stability in pharmaceutical formulations.

Synthesis Analysis

Methods

The synthesis of Ledipasvir diacetone involves several key steps, primarily focusing on the formation of solid-state forms that enhance purity and yield. The processes are designed to avoid hazardous reagents and solvents, ensuring a more environmentally friendly approach.

Technical Details

The synthetic pathways often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purity assessment and X-ray powder diffraction (XRPD) for characterizing crystalline forms . These methods ensure that the final product meets stringent pharmaceutical standards.

Molecular Structure Analysis

Structure

The molecular structure of Ledipasvir diacetone can be described as follows:

  • Chemical Formula: C22H24N2O4S
  • Molecular Weight: Approximately 396.50 g/mol

The structure features a complex arrangement that includes a bicyclic core structure characteristic of NS5A inhibitors, along with acetone moieties that enhance solubility.

Data

The crystalline form A of Ledipasvir has specific peaks in its XRPD pattern, which can be used for characterization purposes. Notably, it shows peaks at 6.5, 9.0, and 12.5 degrees two theta .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Ledipasvir diacetone include:

  1. Formation of Intermediate Compounds: Various intermediates are formed during the synthesis, which can be directly isolated without extensive purification steps.
  2. Crystallization Reactions: The crystallization process not only isolates the desired product but also helps in removing impurities effectively.

Technical Details

These reactions are typically monitored using HPLC to ensure that each step proceeds with high yield and purity . The use of non-toxic solvents and reagents further enhances the safety profile of these synthetic processes.

Mechanism of Action

Process

Ledipasvir functions by inhibiting the NS5A protein, which is essential for the replication and assembly of hepatitis C virus particles. By binding to this protein, Ledipasvir disrupts viral replication processes, leading to reduced viral load in infected individuals.

Data

Studies have shown that Ledipasvir exhibits potent antiviral activity against various strains of hepatitis C virus, making it a critical component in combination therapies for chronic hepatitis C treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on the crystalline form but generally falls within standard ranges for similar compounds.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

Ledipasvir diacetone is primarily used in clinical settings for treating hepatitis C infections, often in combination with sofosbuvir. Its role as an NS5A inhibitor makes it essential for achieving sustained virologic response rates in patients undergoing antiviral therapy.

Additionally, ongoing research explores its potential applications in combination therapies for other viral infections or as part of novel drug formulations targeting similar viral mechanisms .

Properties

CAS Number

1502655-48-2

Product Name

Ledipasvir diacetone

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one

Molecular Formula

C55H66F2N8O8

Molecular Weight

1005.2 g/mol

InChI

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1

InChI Key

LXKDKHCANHWUPC-YGWQTYEPSA-N

SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.